molecular formula C14H10BrClO B3033213 trans-2-Bromo-5'-chloro-2'-hydroxystilbene CAS No. 1000889-96-2

trans-2-Bromo-5'-chloro-2'-hydroxystilbene

Cat. No.: B3033213
CAS No.: 1000889-96-2
M. Wt: 309.58 g/mol
InChI Key: XRXKAGJEYVCEIP-AATRIKPKSA-N
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Description

Trans-2-Bromo-5’-chloro-2’-hydroxystilbene: is a chemical compound with the molecular formula C14H10BrClO. It is a derivative of stilbene, a compound known for its applications in various fields such as organic synthesis, photochemistry, and material science. The presence of bromine, chlorine, and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-5’-chloro-2’-hydroxystilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene derivative. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of trans-2-Bromo-5’-chloro-2’-hydroxystilbene may involve large-scale Wittig reactions or other coupling reactions such as the Suzuki-Miyaura coupling. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Bromo-5’-chloro-2’-hydroxystilbene undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine and chlorine substituents can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: NaOMe in methanol or KCN in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 2-Bromo-5’-chloro-2’-hydroxybenzophenone.

    Reduction: Formation of 2-Bromo-5’-chloro-2’-hydroxystilbene derivatives with hydrogen replacing halogen atoms.

    Substitution: Formation of 2-Methoxy-5’-chloro-2’-hydroxystilbene or 2-Cyano-5’-chloro-2’-hydroxystilbene.

Scientific Research Applications

Trans-2-Bromo-5’-chloro-2’-hydroxystilbene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-2-Bromo-5’-chloro-2’-hydroxystilbene involves its interaction with various molecular targets and pathways. The compound’s bromine and chlorine substituents can participate in halogen bonding, influencing its binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, further stabilizing its interactions with proteins or enzymes. These interactions can modulate the activity of specific pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • Trans-2-Bromo-4’-chloro-2’-hydroxystilbene
  • Trans-2-Bromo-5’-fluoro-2’-hydroxystilbene
  • Trans-2-Bromo-5’-iodo-2’-hydroxystilbene

Comparison: Trans-2-Bromo-5’-chloro-2’-hydroxystilbene is unique due to the specific combination of bromine, chlorine, and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of chlorine instead of fluorine or iodine can significantly alter the compound’s electronic properties and steric effects, leading to different reactivity and interaction profiles.

Properties

IUPAC Name

2-[(E)-2-(2-bromophenyl)ethenyl]-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c15-13-4-2-1-3-10(13)5-6-11-9-12(16)7-8-14(11)17/h1-9,17H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXKAGJEYVCEIP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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